Diethyl(1-nitropropyl)phosphonate

Description

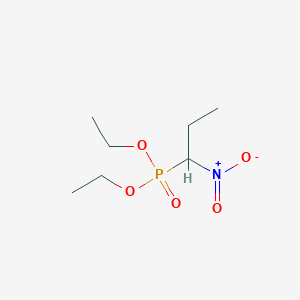

Structure

2D Structure

3D Structure

Properties

CAS No. |

6329-58-4 |

|---|---|

Molecular Formula |

C7H16NO5P |

Molecular Weight |

225.18 g/mol |

IUPAC Name |

1-diethoxyphosphoryl-1-nitropropane |

InChI |

InChI=1S/C7H16NO5P/c1-4-7(8(9)10)14(11,12-5-2)13-6-3/h7H,4-6H2,1-3H3 |

InChI Key |

UCVFMTDYGKKVPT-UHFFFAOYSA-N |

Canonical SMILES |

CCC([N+](=O)[O-])P(=O)(OCC)OCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Diethyl 1 Nitropropyl Phosphonate

Historical and Current Paradigms in Nitroalkylphosphonate Synthesis

The foundational methods for creating the crucial carbon-phosphorus (C-P) bond in phosphonates have long been dominated by two major named reactions. These approaches have been adapted for the synthesis of nitroalkylphosphonates.

The Michaelis-Arbuzov reaction , first discovered by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, is a cornerstone of C-P bond formation. jk-sci.comwikipedia.org The classical reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to produce a dialkyl alkylphosphonate. nih.gov The mechanism initiates with the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org A subsequent dealkylation step, typically by the displaced halide ion, yields the final phosphonate (B1237965) product. wikipedia.orgorganic-chemistry.org For the synthesis of a compound like Diethyl(1-nitropropyl)phosphonate, this would classically require a 1-halo-1-nitropropane as a substrate. However, the reactivity and stability of such α-halonitroalkanes can pose synthetic challenges.

The Pudovik reaction provides an alternative pathway, typically involving the addition of a dialkyl phosphite (a >P(O)H reagent) across a carbon-heteroatom double bond, such as the C=N of an imine or the C=O of an aldehyde or ketone. wikipedia.orgscielo.org.za In the context of nitroalkylphosphonate synthesis, the Pudovik reaction framework is applied as a conjugate addition (or Michael addition) of a dialkyl phosphite to a nitroalkene. To synthesize this compound, this approach would utilize diethyl phosphite and 1-nitroprop-1-ene as the key reactants. The reaction is often promoted by a base, which deprotonates the diethyl phosphite to form a more nucleophilic species that then attacks the electron-deficient nitroalkene.

Direct addition strategies represent the most common and practical application of classical methods for synthesizing this compound. This approach is a variation of the Pudovik-type addition where diethyl phosphite adds across the carbon-carbon double bond of an activated nitroalkene.

The reaction between diethyl phosphite and 1-nitroprop-1-ene is typically catalyzed by a base, such as an alkoxide or an amine. The base facilitates the formation of the diethyl phosphite anion, which acts as the active nucleophile. This anion then undergoes a 1,4-conjugate addition to the Michael acceptor, 1-nitroprop-1-ene, to form a nitronate anion intermediate. Subsequent protonation yields the final product, this compound. The efficiency of this reaction has made it a standard method for accessing α-nitroalkylphosphonates.

Modern Catalytic and Stereoselective Synthesis of this compound

Recent advancements in synthetic methodology have focused on improving the efficiency, selectivity, and environmental footprint of α-nitroalkylphosphonate synthesis. The development of catalytic systems, particularly those that can control stereochemistry, has been a major focus.

The creation of a chiral center at the α-carbon during the formation of this compound is of significant interest. Asymmetric catalysis offers a powerful tool to achieve this, producing an enantioenriched product. This is most often accomplished through catalytic asymmetric conjugate additions of diethyl phosphite to 1-nitroprop-1-ene.

Chiral metal complexes and organocatalysts are employed to create a chiral environment around the reacting molecules. For instance, a chiral tethered bis(8-quinolinato) aluminum (TBOxAl) complex has been shown to be effective in catalyzing the Pudovik reaction on aldehydes and imines with high enantioselectivity. organic-chemistry.org Similar principles are applied to the addition to nitroalkenes, where the chiral catalyst coordinates to one or both reactants, directing the nucleophilic attack to a specific face of the nitroalkene. This results in the preferential formation of one of the two possible enantiomers of this compound. Research in this area has explored a variety of chiral ligands and metal centers to optimize both yield and enantiomeric excess (ee). nih.gov

Transition metals, especially palladium, nickel, and copper, are widely used to catalyze the formation of C-P bonds. nih.govnih.gov While traditionally associated with cross-coupling reactions like the Suzuki-Miyaura or Negishi reactions, transition metals can also catalyze addition reactions. nih.govrsc.org In the synthesis of phosphonates, palladium-catalyzed cross-coupling of H-phosphonates with benzyl (B1604629) or vinyl halides is a well-established method. organic-chemistry.org

For the synthesis of this compound, transition metal catalysis can be applied to the conjugate addition of diethyl phosphite to 1-nitroprop-1-ene. The metal catalyst can potentially activate the phosphite, the nitroalkene, or both. For example, a Lewis acidic metal center could coordinate to the nitro group, increasing the electrophilicity of the double bond and facilitating the attack by the phosphite nucleophile. The development of these pathways aims to achieve high yields under mild conditions with low catalyst loadings.

Table 1: Examples of Transition Metal-Catalyzed Phosphonate Synthesis This table presents general examples of transition metal-catalyzed C-P bond formations that are mechanistically relevant to the synthesis of nitroalkylphosphonates.

| Catalyst System | Reactant 1 | Reactant 2 | Product Type | Reference |

| Pd(OAc)₂ / Xantphos | Benzyl Halide | H-Phosphonate Diester | Benzylphosphonate | organic-chemistry.org |

| Cu₂O / 1,10-phenanthroline | Boronic Acid | H-Phosphonate Dialkyl Ester | Aryl Phosphonate | organic-chemistry.org |

| Ni-Catalyst (electrochemical) | Aryl Bromide | Dialkyl Phosphite | Aryl Phosphonate | organic-chemistry.org |

| Pd(PPh₃)₂Cl₂ | α-Iodoenone | Organozinc Reagent | α-Substituted Enone | nih.gov |

Organocatalytic Approaches to this compound

Organocatalysis, which uses small, chiral organic molecules to catalyze reactions, has emerged as a powerful strategy for the asymmetric synthesis of α-nitroalkylphosphonates. nih.gov Bifunctional organocatalysts are particularly effective for the conjugate addition of diethyl phosphite to nitroalkenes.

A prominent example is the use of quinine-derived thiourea (B124793) catalysts. nih.gov These molecules possess both a basic tertiary amine site (from the quinine (B1679958) framework) and a hydrogen-bond-donating thiourea moiety. The basic site can deprotonate the diethyl phosphite, increasing its nucleophilicity. Simultaneously, the thiourea group can activate the 1-nitroprop-1-ene by forming hydrogen bonds with the nitro group. This dual activation within a defined chiral scaffold brings the reactants together in a highly organized transition state, leading to excellent control over both diastereoselectivity and enantioselectivity.

Table 2: Illustrative Organocatalyzed Asymmetric Michael Addition for α-Nitroalkylphosphonate Synthesis This table shows representative results for the organocatalyzed synthesis of α,γ-diaminophosphonic acid precursors, demonstrating the high selectivity achievable with this method for related structures.

| Catalyst | Substrate 1 | Substrate 2 | Diastereoselectivity (dr) | Enantioselectivity (ee) | Reference |

| Quinine-derived thiourea | α-Substituted Nitrophosphonate | Nitroolefin | High | High | nih.gov |

Multicomponent Reaction (MCR) Strategies for this compound and Analogues

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single operation. nih.govdntb.gov.ua This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation compared to traditional multi-step syntheses. nih.govnih.gov The application of MCRs to the synthesis of phosphonate derivatives has led to the development of efficient routes for creating libraries of structurally diverse compounds. nih.govnih.gov

While a specific MCR for the direct synthesis of this compound is not extensively documented, the principles of MCRs can be applied to generate structurally similar α-amino and β-nitro phosphonates. These reactions often involve the in-situ formation of reactive intermediates that then combine to yield the final product.

The nitro-Mannich reaction, also known as the aza-Henry reaction, is a carbon-carbon bond-forming reaction between a nitroalkane and an imine, yielding a β-nitroamine. frontiersin.orgwikipedia.org This reaction is a cornerstone in the synthesis of nitrogen-containing compounds and has been adapted for the preparation of phosphonate derivatives. frontiersin.org The products, β-nitro-α-aminophosphonates, are valuable precursors that can be further elaborated.

The general mechanism involves the deprotonation of the nitroalkane to form a nitronate anion, which then acts as a nucleophile, attacking the electrophilic carbon of the imine. The resulting adduct is a β-nitroamine. The reaction can be catalyzed by bases, acids, or organocatalysts to control stereoselectivity. frontiersin.org

A plausible Nitro-Mannich type approach to an analogue of this compound would involve the reaction of nitropropane with an imine derived from an aldehyde and an amine, in the presence of a phosphite source.

Table 1: Examples of Nitro-Mannich Reactions for the Synthesis of β-Nitroamine Derivatives

| Catalyst/Promoter | Reactants | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) | Reference |

| Sc(OTf)₃ | N-PMP imines, TMS-protected nitronate | β-nitroamines | - | - | - | wikipedia.org |

| Brønsted Acid | Alkyl nitronate anions, PMB imines | anti-β-nitro amines | up to 10:1 | - | >90 | capes.gov.br |

| Bifunctional Organocatalyst | Nitromethane (B149229), Ketone-derived imines | β-nitroamines with a quaternary carbon | - | High | - | 4 |

This table presents data for related nitro-Mannich reactions, illustrating the potential for high stereoselectivity and yield in the synthesis of β-nitroamine structures.

For instance, a one-pot, three-component synthesis of novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonates has been reported, demonstrating the feasibility of this approach for generating complex phosphonate structures. nih.gov While not directly yielding this compound, this methodology highlights the potential for developing a similar one-pot process involving nitropropane, an aldehyde, an amine, and a phosphite.

A hypothetical one-pot synthesis of this compound could involve the in-situ formation of an imine from propanal and an amine, followed by the nucleophilic addition of the nitronate of nitroethane and subsequent phosphonylation with diethyl phosphite.

Table 2: Examples of One-Pot Syntheses of Phosphonate Derivatives

| Reaction Type | Reactants | Product Type | Key Features | Reference |

| Three-component | 2-Oxoquinoline-3-carbaldehyde, Arylamine, Diethyl phosphite | Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate | Convenient, good yields | nih.gov |

| Three-component | Aldehydes, Nitromethane, Trialkylphosphites | Terminal vinylphosphonates | Tandem Henry-Michael reaction and nitro elimination | organic-chemistry.org |

| One-pot | Acyl chloride, Trimethylphosphite, Bromotrimethylsilane (B50905), Silylated phosphonite | Hydroxymethylene-(phosphinyl)phosphonates | No intermediate purifications, good to excellent yields | nih.govsemanticscholar.org |

This table showcases the versatility of one-pot syntheses in constructing various phosphonate-containing molecules.

Green Chemistry and Sustainable Aspects in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of phosphonates is increasingly being evaluated through the lens of green chemistry, with a focus on developing more environmentally benign and sustainable methods. researchgate.net

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free reaction conditions can lead to improved efficiency, reduced waste, and simplified purification procedures. documentsdelivered.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often enabling reactions to proceed faster, with higher yields, and under solvent-free conditions. documentsdelivered.com The application of microwave irradiation to multicomponent reactions for the synthesis of heterocyclic phosphonates has been shown to be highly effective. mdpi.com

For the synthesis of this compound, a solvent-free approach could involve the neat reaction of the starting materials, potentially under microwave irradiation or with the use of a solid-supported catalyst. Such protocols would significantly reduce the environmental impact of the synthesis.

Table 3: Examples of Environmentally Benign Protocols in Phosphonate Synthesis

| Protocol | Reaction | Key Advantages | Reference |

| Solvent-free, catalyst-free | Mannich type reaction of chlorophosphites, phosphoramides, and aldehydes | Rapid, excellent yields, no solvent or catalyst required | 3 |

| Microwave-assisted | Three-component synthesis of diethyl (2-amino-3-cyano-4H-chromen-4-yl)phosphonate | Faster reaction times, higher selectivity, potential to avoid solvents and catalysts | mdpi.com |

| Green procedure | Pudovik reaction of dialkyl phosphites with benzaldehyde (B42025) derivatives | Minimum quantity of solvent, high yield | nih.gov |

This table highlights various green chemistry approaches that have been successfully applied to the synthesis of phosphonate compounds.

Elucidation of Reactivity and Transformation Mechanisms of Diethyl 1 Nitropropyl Phosphonate

Nucleophilic Reactivity of the α-Carbon in Diethyl(1-nitropropyl)phosphonate

The presence of both the electron-withdrawing nitro and diethylphosphonate groups significantly acidifies the α-proton of this compound, facilitating its deprotonation to form a stabilized carbanion. This nucleophilic species is central to a variety of carbon-carbon bond-forming reactions.

The Henry (or nitroaldol) reaction is a classic method for carbon-carbon bond formation, involving the addition of a nitroalkane to an aldehyde or ketone. wikipedia.org this compound can participate in such reactions, where its deprotonated form acts as the nucleophile. The reaction typically proceeds under basic conditions, with the resulting β-nitro alcohol product bearing a phosphonate (B1237965) group. The stereochemical outcome of this reaction can often be controlled through the choice of catalyst and reaction conditions.

A related and significant transformation is the aza-Henry (or nitro-Mannich) reaction, which involves the addition of the nitronate to an imine. organic-chemistry.orgwikipedia.org This reaction provides a direct route to β-nitroamines, which are valuable synthetic intermediates. wikipedia.orgnih.gov The use of chiral N-phosphonyl imines in asymmetric aza-Henry reactions has been shown to proceed with excellent yields and high diastereoselectivities. nih.govmdpi.com For instance, the reaction of chiral N-phosphonyl imines with nitromethane (B149229) can yield products with diastereoselectivities greater than 99%. mdpi.com

The general mechanism for the aza-Henry reaction involves the deprotonation of the nitroalkane, followed by nucleophilic attack of the resulting nitronate on the imine carbon. The use of various catalysts, including metal complexes and organocatalysts, can influence the stereoselectivity of the reaction. nih.govmetu.edu.tr

Table 1: Examples of Aza-Henry Reactions with Phosphonate-Containing Compounds

| Electrophile | Nucleophile | Catalyst/Conditions | Product Type | Diastereoselectivity/Yield | Reference |

| Chiral N-phosphonyl imine | Nitromethane | Base | β-Nitroamine | >99% ds, 92-99% yield | mdpi.com |

| N-PMP-α-iminoester | Nitroalkanes | Cu(II)-BOX complex, Et₃N | β-Nitro-α-aminoester | High ee | wikipedia.org |

| N-Boc aryl imine | Nitroalkane | Chiral bis-amidine | β-Nitroamine | - | metu.edu.tr |

This table is illustrative and may not directly involve this compound but demonstrates the reactivity of related systems.

The nucleophilic α-carbon of deprotonated this compound can also undergo conjugate addition (Michael addition) to various electron-deficient olefins, such as α,β-unsaturated ketones, esters, and nitriles. wikipedia.orgmasterorganicchemistry.com This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of more complex phosphonate derivatives. sctunisie.org

The reaction is typically base-catalyzed, with common bases including DBU and alkali metal carbonates. rsc.org The choice of catalyst can be crucial for the success of the reaction, as some combinations of reactants may not proceed without a suitable catalyst. For example, the addition of diethyl phosphonate to methyl acrylate (B77674) does not occur with MgO or Na₂CO₃ but proceeds with DBU or CaO. rsc.org The use of phase transfer catalysts has also been shown to be effective in promoting Michael additions of nitroalkanes in aqueous media. sctunisie.org

The products of these conjugate additions are γ-nitro phosphonates, which can be further transformed into other useful compounds. For instance, subsequent Nef reaction of the nitro group can lead to the formation of γ-keto phosphonates. wikipedia.org

Table 2: Catalysts for Conjugate Addition of Phosphonates to Electron-Deficient Olefins

| Michael Acceptor | Phosphonate | Catalyst | Outcome | Reference |

| Methyl acrylate | Diethyl phosphonate | DBU or CaO | Successful addition | rsc.org |

| Acrylonitrile | Diethyl phosphonate | Cetyltrimethyl ammonium (B1175870) chloride (in water) | Michael adduct formed | sctunisie.org |

| α,β-Unsaturated Ketones | Dialkyl phosphonates | Various bases | γ-Ketophosphonates (after Nef) | nih.gov |

| Arylidene malonates | Diethyl phosphonate | Nano ZnO | Good yields | rsc.org |

This table provides examples of related conjugate additions and may not be specific to this compound.

Transformations of the Nitro Group in this compound Derivatives

The nitro group in derivatives of this compound is a versatile functional group that can be converted into a variety of other functionalities, significantly expanding the synthetic utility of these compounds.

The nitro group can be chemoselectively reduced to an amino group, providing access to α-aminophosphonates, which are important analogues of α-amino acids with a wide range of biological activities. frontiersin.orgnih.gov Various reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., using Pd/C) and metal-mediated reductions. The synthesis of bis(3-aminophenyl)phosphinic acid from the corresponding bis-nitro compound has been reported, although the specific reduction conditions were not detailed. mdpi.com

Alternatively, the nitro group can be partially reduced to a hydroxylamino group. This transformation is less common but offers a pathway to N-hydroxy-α-aminophosphonate derivatives.

The Nef reaction is a powerful method for the conversion of a primary or secondary nitro group into a carbonyl group (an aldehyde or a ketone, respectively). wikipedia.orgorganic-chemistry.org This reaction typically involves the formation of a nitronate salt by treatment with a base, followed by acidification. alfa-chemistry.comyoutube.com The Nef reaction is particularly useful as it allows the nitro group to function as a masked carbonyl group. For instance, the products of Henry or Michael addition reactions of this compound can be subjected to the Nef reaction to unmask a carbonyl functionality. wikipedia.org

Various reagents and conditions can be used to effect the Nef reaction, including strong acids, oxidizing agents (like ozone or permanganate), and reducing agents (like TiCl₃). wikipedia.orgalfa-chemistry.com The choice of conditions can be critical to avoid side reactions. organic-chemistry.orgalfa-chemistry.com For example, under the action of DBU, it is possible to carry out a conjugate addition of a nitro compound to an α,β-unsaturated system followed by an in-situ Nef reaction. alfa-chemistry.com

Radical denitration offers a method to replace the nitro group with a hydrogen atom. A common method for this transformation is the Barton-McCombie deoxygenation, which, while primarily used for deoxygenating alcohols, can be adapted for the reductive cleavage of nitro groups. organic-chemistry.orgalfa-chemistry.comwikipedia.orgnrochemistry.comlibretexts.org This radical chain reaction often employs tributyltin hydride (Bu₃SnH) as the hydrogen atom donor and a radical initiator like AIBN. organicchemistrydata.orgorganic-chemistry.org

The mechanism involves the generation of a tributyltin radical, which abstracts the nitro group to form an alkyl radical. This alkyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to give the denitrated product. wikipedia.org A significant drawback of this method is the toxicity and difficulty in removing the tin byproducts. nrochemistry.com

Alternative, tin-free radical denitration methods are also being developed to address the toxicity concerns associated with organotin reagents. researchgate.netresearchgate.net

Reactivity of the Phosphonate Ester Moiety

The phosphonate ester group in this compound is a key site for chemical modification, allowing for the generation of phosphonic acids and a diverse range of other phosphonylated compounds. These transformations are crucial for altering the molecule's properties and for synthesizing new derivatives with potential applications in various fields.

The conversion of this compound to its corresponding phosphonic acid is a fundamental transformation, typically achieved through hydrolysis or dealkylation. These processes involve the cleavage of one or both of the ethyl ester groups.

Hydrolysis can be carried out under both acidic and basic conditions. nih.gov Acid-catalyzed hydrolysis, often employing strong acids like hydrochloric acid or hydrobromic acid, proceeds in a stepwise manner, with the removal of the first ethyl group being the initial step, followed by the slower removal of the second. mdpi.comresearchgate.net The reaction rate and efficiency can be influenced by the acid concentration and temperature. mdpi.com Alkaline hydrolysis, on the other hand, is typically performed using an aqueous solution of a strong base. mdpi.com

Dealkylation offers an alternative route to the phosphonic acid. A common and effective method involves the use of silyl (B83357) halides, such as bromotrimethylsilane (B50905) or iodotrimethylsilane. This reaction proceeds via an Arbuzov-type mechanism where the silyl halide attacks the oxygen of the ethoxy group, leading to the formation of a silylated intermediate that is subsequently hydrolyzed to yield the phosphonic acid. This method is often preferred due to its mild reaction conditions and high yields.

Another approach to dealkylation involves the use of hydrazine (B178648) hydrate (B1144303) under solvent-free conditions, which can provide nearly quantitative yields of the corresponding mono-alkyl phosphonate. researchgate.net

The generation of (1-nitropropyl)phosphonic acid from its diethyl ester is a critical step in the synthesis of more complex molecules and for biological studies, as phosphonic acids are known to be structural analogues of amino acids and can exhibit a range of biological activities. nih.gov

Table 1: Comparison of Methods for Phosphonic Acid Generation from Diethyl Phosphonates

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Acid Hydrolysis | Strong acids (e.g., HCl, HBr) | Aqueous solution, elevated temperatures | Readily available reagents | Harsh conditions, may not be suitable for sensitive substrates |

| Alkaline Hydrolysis | Strong bases (e.g., NaOH, KOH) | Aqueous solution | Effective for many substrates | Potential for side reactions with base-sensitive functional groups |

| Silyl Halide Dealkylation | TMSBr, TMSI | Anhydrous solvent (e.g., CH2Cl2, CH3CN) | Mild conditions, high yields | Reagents can be moisture-sensitive and corrosive |

| Hydrazine Hydrate Dealkylation | Hydrazine hydrate | Solvent-free, ambient temperature | Mild, high yields for partial dealkylation | May not be suitable for all substrates, potential for side reactions |

Transesterification of this compound provides a versatile method for introducing different alkoxy or aryloxy groups, thereby modifying the steric and electronic properties of the phosphonate moiety. This reaction typically involves reacting the diethyl phosphonate with an alcohol or a phenol (B47542) in the presence of a catalyst. google.com

Alkali metal alkoxides are commonly used as catalysts for the transesterification with alcohols. google.com For instance, reacting this compound with a different alcohol in the presence of the corresponding sodium alkoxide would lead to the exchange of one or both ethyl groups. The process can be driven to completion by using a large excess of the new alcohol or by removing the ethanol (B145695) formed during the reaction.

The exchange of functional groups extends beyond simple transesterification. The development of chemoselective activation methods allows for the substitution of the ethoxy groups with a wide array of nucleophiles, including thiols, amines, and carbon-based nucleophiles. nih.govresearchgate.net This opens up pathways to synthesize phosphonothioates, phosphonamidates, and phosphinates, respectively. nih.govresearchgate.net

Modern synthetic strategies have focused on the chemoselective activation of the P-O bond in diethyl phosphonates to enable their diversification under mild conditions. nih.gov One such powerful method involves the use of triflic anhydride (B1165640) (Tf2O) in the presence of a non-nucleophilic base. nih.govresearchgate.net

This activation proceeds through the formation of a highly reactive phosphonium (B103445) triflate intermediate. nih.gov This intermediate can then readily react with a variety of nucleophiles, leading to the displacement of the ethoxy group. This approach is highly chemoselective, tolerating a wide range of functional groups within the nucleophile, such as esters, nitriles, and even alkyl halides. nih.gov

The versatility of this method allows for the modular synthesis of a diverse library of phosphonylated compounds from a common diethyl phosphonate precursor. nih.govnih.gov This includes the introduction of:

O-nucleophiles: leading to mixed phosphonates. nih.gov

S-nucleophiles: yielding phosphonothioates. nih.govresearchgate.net

N-nucleophiles: forming phosphonamidates. nih.govresearchgate.net

C-nucleophiles: resulting in the formation of phosphinates. nih.govresearchgate.net

This strategy significantly expands the synthetic utility of this compound, providing access to a broad spectrum of derivatives with tailored properties for various applications.

Elimination Reactions and Olefin Formation from this compound Derivatives

While the primary focus is often on transformations of the phosphonate moiety, the nitroalkyl portion of this compound can undergo elimination reactions, particularly when the alpha-carbon is appropriately functionalized. A key reaction in this context is the Horner-Wadsworth-Emmons (HWE) reaction.

Although this compound itself is not a direct substrate for the classical HWE reaction, its deprotonated form, a phosphonate carbanion, can react with carbonyl compounds. However, a more relevant transformation in this context is the conversion of a related species, diethyl (1-diazo-2-oxopropyl)phosphonate, which can be synthesized from diethyl (2-oxopropyl)phosphonate, to an alkyne. orgsyn.orgenamine.net This transformation, known as the Seyferth-Gilbert homologation, involves the reaction of the diazophosphonate with an aldehyde or ketone in the presence of a base. enamine.net While not a direct reaction of this compound, it highlights the potential for elimination-type reactions from related phosphonate structures to form unsaturated carbon-carbon bonds.

In the case of this compound, the presence of the nitro group offers a different pathway for elimination. Under basic conditions, the alpha-proton is acidic and can be removed to form a nitronate anion. This anion can then undergo further reactions. If a suitable leaving group is present on the beta-carbon, an E2 elimination can occur to form a nitroalkene. Alternatively, under specific conditions, the nitro group itself can be eliminated.

Advanced Mechanistic Investigations and Reaction Intermediates

Understanding the mechanisms of the reactions involving this compound is crucial for controlling the reaction outcomes and for designing new transformations. Advanced studies have focused on identifying and characterizing the transient intermediates that govern these reactions.

While many reactions of phosphonates proceed through ionic intermediates such as phosphonium ions and carbanions (in the case of HWE-type reactions), the potential involvement of carbocation and radical intermediates in certain transformations of this compound and related compounds is an area of active investigation.

The formation of a carbocation at the alpha-position to the phosphonate group is generally disfavored due to the electron-withdrawing nature of the phosphonate group. However, under specific reaction conditions, such as in the presence of strong Lewis acids or under certain electrophilic activation conditions, the possibility of transient carbocationic species cannot be entirely ruled out.

Radical intermediates can be generated through various methods, including the use of radical initiators or through single-electron transfer (SET) processes. For instance, the reaction of nitroalkanes with certain reducing agents can proceed through radical anion intermediates. The study of these highly reactive species often requires specialized techniques such as electron paramagnetic resonance (EPR) spectroscopy to detect and characterize them. The involvement of radical intermediates could lead to alternative reaction pathways and the formation of unexpected products, making their study essential for a complete understanding of the reactivity of this compound.

Transition State Analysis in Key Transformations

The reactivity of this compound is characterized by several key transformations, including the Horner-Wadsworth-Emmons (HWE) reaction and nitro-aldol (Henry-type) reactions. Understanding the transition states in these reactions is crucial for predicting reaction outcomes, such as stereoselectivity and reaction rates. While direct computational studies specifically on this compound are not extensively available in the reviewed literature, analysis of related systems provides significant insights into the probable transition state structures and their energetics.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a fundamental transformation of α-functionalized phosphonates, leading to the formation of alkenes. For this compound, this reaction would involve the deprotonation at the α-carbon, followed by the reaction of the resulting phosphonate carbanion with a carbonyl compound. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the stability of the carbanion and the subsequent transition states. wikipedia.orgorganicchemistrydata.org

Computational studies on related phosphonates, such as phosphonoacetates, have shown that electron-withdrawing substituents play a critical role in stabilizing the intermediates and transition states of the HWE reaction. researchgate.netelsevierpure.com This stabilization can lead to a reduction in the reversibility of the initial addition step, thereby influencing the stereochemical outcome of the reaction. researchgate.netelsevierpure.com

For this compound, the reaction with an aldehyde would proceed through the following key steps, each with a corresponding transition state:

Formation of the Phosphonate Carbanion: A base abstracts the acidic α-proton to form a nitronate anion, which is a resonance-stabilized carbanion. The transition state for this step involves the approach of the base to the α-hydrogen.

Nucleophilic Addition: The phosphonate carbanion attacks the carbonyl carbon of the aldehyde. This is generally the rate-limiting step. wikipedia.org The geometry of the transition state for this addition determines the initial stereochemistry of the β-hydroxy phosphonate intermediate. Two competing transition states, leading to syn- and anti-intermediates, are possible.

Elimination of the Phosphate (B84403): The intermediate β-oxaphosphetane undergoes elimination to form the alkene and a phosphate byproduct. The transition state for this step is typically a four-membered ring-like structure.

The stereoselectivity of the HWE reaction is often dictated by the relative energies of the transition states leading to the Z- and E-alkenes. In many cases, the reaction favors the formation of the E-alkene due to thermodynamic control, where the more stable E-product is formed via the lower energy transition state. wikipedia.org The general mechanism favors an antiperiplanar approach of the carbanion to the carbonyl, leading to the thermodynamically more stable E-alkene. numberanalytics.com

| Transformation Step | Key Features of the Transition State | Influencing Factors |

|---|---|---|

| Carbanion Formation | Elongation of the C-H bond being broken; development of negative charge on the α-carbon, stabilized by the nitro and phosphonate groups. | Strength of the base; solvent polarity. |

| Nucleophilic Addition | Formation of a new C-C bond; approach trajectory of the carbanion to the carbonyl group (e.g., Bürgi-Dunitz trajectory). Determines initial diastereoselectivity. | Steric bulk of the aldehyde and phosphonate; nature of the metal counterion. |

| Oxaphosphetane Formation & Elimination | Four-membered ring structure involving P, O, and two C atoms; simultaneous or sequential P-O and C-C bond cleavage. | Nature of the substituents on phosphorus; solvent effects. |

Nitro-Aldol (Henry) Reaction

This compound can also participate in reactions analogous to the Henry reaction, where the carbanion acts as a nucleophile towards aldehydes or ketones. The mechanism begins with the base-catalyzed deprotonation of the α-carbon to form a nitronate anion. wikipedia.orgorganic-chemistry.org This nucleophile then attacks the carbonyl carbon, forming a β-nitro alkoxide, which is subsequently protonated to yield a β-nitro alcohol derivative. wikipedia.org

Theoretical studies on the thermal elimination of related β-hydroxynitroalkanes suggest that these reactions can proceed through a six-membered cyclic transition state, indicative of a retro-aldol type mechanism. researchgate.net The stereochemical outcome of the Henry reaction is often governed by the transition state geometry, which aims to minimize steric interactions and dipole moments. wikipedia.org A commonly accepted model for stereoselection involves a transition state where the nitro group and the carbonyl oxygen are oriented anti to each other to reduce dipole-dipole repulsions. wikipedia.org

| Transformation Step | Key Features of the Transition State | Influencing Factors |

|---|---|---|

| Nitronate Formation | Deprotonation of the α-carbon by a base, leading to a resonance-stabilized nitronate anion. | Base strength and concentration; pKa of the nitroalkane. |

| C-C Bond Formation | Nucleophilic attack of the nitronate on the carbonyl carbon. The transition state geometry (e.g., open or cyclic) dictates the diastereoselectivity. | Steric hindrance of reactants; presence of coordinating metal ions; solvent. |

| Protonation | Protonation of the resulting β-nitro alkoxide to give the final β-nitro alcohol product. | Acidity of the proton source (conjugate acid of the base). |

The presence of the diethyl phosphonate group in this compound adds a layer of complexity to these reactions compared to simple nitroalkanes. The bulky and electron-withdrawing phosphonate group can influence the acidity of the α-proton, the stability and nucleophilicity of the carbanion, and the steric course of the nucleophilic addition. Computational studies on similar systems suggest that electron-withdrawing groups on the phosphonate can stabilize the transition states, potentially affecting reaction rates and selectivity. researchgate.netelsevierpure.com

Strategic Applications of Diethyl 1 Nitropropyl Phosphonate in Advanced Organic Synthesis

Building Block for Complex Carbon Skeletons and Polyfunctional Molecules

The dual functionality of diethyl(1-nitropropyl)phosphonate makes it an ideal starting material for the synthesis of intricate carbon skeletons and molecules bearing multiple functional groups. The ability to sequentially or concurrently transform the nitro and phosphonate (B1237965) groups provides chemists with a flexible and powerful tool for molecular construction.

The construction of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science, as these scaffolds are prevalent in a vast array of biologically active compounds and functional materials. clockss.org this compound serves as a valuable precursor for the synthesis of these important structures.

A key transformation in this context is the reduction of the nitro group to a primary amine, yielding diethyl(1-aminopropyl)phosphonate. This resulting α-aminophosphonate is a versatile intermediate that can undergo a variety of cyclization reactions. For instance, multicomponent reactions involving this amine, an aldehyde, and other reagents can lead to the formation of complex heterocyclic systems such as piperazinones and diketopiperazines. digitellinc.com The rhodium(III)-catalyzed N-H functionalization and annulation of α-amino amides, which can be derived from aminophosphonates, provides a pathway to substituted diketopiperazines. digitellinc.com

Furthermore, the derived amine can react with suitable dicarbonyl compounds or their equivalents to construct five- or six-membered rings. The general strategy involves leveraging the nucleophilicity of the amine to form key carbon-nitrogen bonds within the heterocyclic framework. The phosphonate group can be retained in the final product as a key feature or can be further transformed.

| Heterocycle Class | Synthetic Strategy |

| Piperazinones | Multicomponent annulation with an aldehyde and an α-amino amide derivative. digitellinc.com |

| Diketopiperazines | Rh(III)-catalyzed N-H functionalization/annulation sequence. digitellinc.com |

| Pyrroles/Aziridines | Reaction of the derived amine with appropriate bifunctional electrophiles. clockss.org |

α-Aminophosphonic acids and their ester derivatives are recognized as important structural analogues of α-amino acids. nih.govmdpi.com In these molecules, a tetrahedral phosphonic acid or phosphonate group replaces the planar carboxylic acid moiety of the corresponding amino acid. mdpi.comnih.gov This substitution has profound implications for their biological activity, as they can act as transition-state analogue inhibitors of enzymes such as proteases and ligases. nih.gov

This compound is a direct precursor to diethyl(1-aminopropyl)phosphonate via reduction of the nitro group. Subsequent hydrolysis of the phosphonate esters yields (1-aminopropyl)phosphonic acid, the phosphonic acid analogue of the amino acid norvaline. These α-aminophosphonates are widely incorporated into peptidomimetics to enhance their metabolic stability and binding affinity. nih.gov The synthesis of these compounds is a crucial area of research, with various methods being developed for their efficient preparation. organic-chemistry.org

Structural Analogy: Norvaline vs. (1-Aminopropyl)phosphonic Acid

| Compound | Structure | Functional Group |

| Norvaline (an α-amino acid) |  | Carboxylic Acid (-COOH) |

| (1-Aminopropyl)phosphonic Acid |  | Phosphonic Acid (-PO(OH)₂) |

The development of novel synthetic routes, such as the visible-light photocatalytic decarboxylative phosphorylation of amino acid derivatives, underscores the ongoing interest in accessing α-amino phosphonates from readily available starting materials. nih.gov

The carbon atom bonded to both the nitro and phosphonate groups in this compound is a stereocenter. The ability to control the absolute configuration of this center is of paramount importance for the synthesis of enantiomerically pure bioactive molecules. Asymmetric synthesis methods can be employed to prepare enantiomerically enriched this compound, which then serves as a chiral building block. thieme-connect.com

The transfer of this stereochemical information to more complex molecules is a key strategy in modern organic synthesis. The stereodefined phosphonate can be elaborated through various reactions without disturbing the existing chiral center, thereby allowing for the construction of complex chiral scaffolds. These scaffolds are fundamental to the development of new drugs and chiral materials. The use of chiral auxiliaries or catalysts in the synthesis of such phosphonates is a well-established approach to ensure high levels of stereocontrol. nih.gov

Role in Asymmetric Synthesis and Chiral Induction

The presence of a stereocenter and reactive functional groups makes this compound a key player in the field of asymmetric synthesis, both as a substrate that can undergo stereoselective transformations and as a potential precursor to chiral ligands and catalysts.

The carbon atom bearing the nitro group in this compound is acidic and can be deprotonated by a suitable base to form a nitronate anion. This nucleophilic species can then react with various electrophiles, most notably aldehydes and imines, in carbon-carbon bond-forming reactions. The most prominent of these is the Henry reaction (or nitroaldol reaction).

When a chiral catalyst is employed, the addition of the nitronate derived from this compound to an aldehyde can proceed with high levels of asymmetric induction, generating two new stereocenters with excellent control over the diastereoselectivity and enantioselectivity. nih.gov This provides a powerful method for the synthesis of highly functionalized, enantiomerically enriched nitro compounds, which are themselves versatile intermediates for further transformations. Chiral phosphine (B1218219) catalysts have been shown to be effective in related asymmetric additions to electron-poor allenes. mit.edu

Representative Asymmetric Henry Reaction

| Catalyst Type | Electrophile | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

| Chiral Metal Complex | Benzaldehyde (B42025) | Up to >95:5 | Up to >99% |

| Chiral Organocatalyst | Propanal | Up to >90:10 | Up to 98% |

Data are representative values based on analogous systems reported in the literature.

The phosphonate moiety of this compound can be chemically modified to generate novel chiral ligands for asymmetric catalysis. chemscene.com While the parent molecule is a substrate, its derivatives have the potential to act as directors of chirality. For instance, after reduction of the nitro group, the resulting aminophosphonate can be further functionalized.

The development of chiral phosphonates and their derivatives is an active area of research. thieme-connect.com Chiral phosphine-based catalysts, for example, have been successfully used in a variety of asymmetric transformations. rsc.orgnih.gov By analogy, the phosphorus center and the adjacent chiral carbon of the this compound framework could be incorporated into more complex ligand structures. These ligands could then be used to coordinate with transition metals to create novel chiral catalysts for a range of asymmetric reactions, including hydrogenations, cross-couplings, and cycloadditions. The modular nature of such a precursor would allow for the systematic tuning of the ligand's steric and electronic properties to optimize catalyst performance.

Extensive research has been conducted to gather information regarding the chemical compound this compound and its specific applications in advanced organic synthesis as outlined. Despite a thorough search of publicly available scientific literature and chemical databases, detailed information on its use in the preparation of novel organophosphorus compounds and its contributions to functional material precursors and biomaterials research could not be located.

The search for synthetic routes involving this compound as a starting material for other organophosphorus derivatives did not yield specific examples or established methodologies. Similarly, information regarding its conversion to the corresponding phosphonic acid and subsequent use in the development of functional materials or biomaterials is not documented in the available resources.

While general information on the synthesis and reactions of other phosphonates, such as diethyl phosphonate and various α-substituted phosphonates, is abundant, this information is not directly applicable to the specific compound . The unique combination of the nitro group and the propyl chain attached to the phosphonate moiety in this compound suggests it would have distinct reactivity and potential applications, but these appear to be outside the scope of currently published research.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the "" with the specified subsections at this time. The required research findings and data tables for its role in preparing other organophosphorus compounds or as a precursor for functional materials and biomaterials are not available in the public domain.

Computational and Theoretical Investigations of Diethyl 1 Nitropropyl Phosphonate

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its reactivity. For diethyl(1-nitropropyl)phosphonate, molecular orbital (MO) theory provides a framework for understanding its chemical properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they represent the frontiers of electron donation and acceptance, respectively.

Computational calculations, such as those employing Density Functional Theory (DFT), can predict the energies and spatial distributions of these orbitals. For this compound, the HOMO is expected to be localized primarily on the nitro group and the non-bonding oxygen atoms of the phosphonate (B1237965) group, indicating these as the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the carbon atom attached to the nitro group (the α-carbon), suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity.

Table 1: Calculated Molecular Orbital Properties of this compound (Exemplary Data)

| Parameter | Value (Hartrees) | Value (eV) | Description |

| HOMO Energy | -0.258 | -7.02 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -0.045 | -1.22 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 0.213 | 5.80 | Energy difference between HOMO and LUMO, indicating chemical reactivity. |

Note: The data presented in this table is illustrative and based on typical values for similar organophosphorus compounds. Actual values would require specific quantum chemical calculations.

Reaction Pathway Modeling and Energy Landscape Exploration

Computational chemistry provides powerful tools to model the pathways of chemical reactions involving this compound. By mapping the potential energy surface (PES), researchers can identify transition states, intermediates, and the activation energies associated with different reaction coordinates. This is particularly valuable for understanding mechanisms such as the Pudovik and nitro-aldol (Henry) reactions, where α-nitro phosphonates are common substrates.

For instance, in a base-catalyzed reaction, the deprotonation of the α-carbon to form a nitronate anion is a key step. Reaction pathway modeling can elucidate the energy barrier for this proton abstraction and the subsequent nucleophilic attack of the nitronate on an electrophile. These calculations can also compare different potential pathways, for example, whether a reaction proceeds via a concerted or a stepwise mechanism, and can help in predicting the most favorable reaction conditions.

Table 2: Calculated Activation Energies for Key Reaction Steps (Exemplary Data)

| Reaction Step | Transition State | Activation Energy (kcal/mol) | Description |

| Deprotonation | TS1 | 15.2 | Energy barrier for the removal of the α-proton by a base. |

| Nucleophilic Addition | TS2 | 10.5 | Energy barrier for the addition of the nitronate to a carbonyl compound. |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from reaction pathway modeling.

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure of this compound is not static. Rotation around its single bonds gives rise to various conformers, each with a different energy. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is crucial as the reactivity and stereochemical outcome of its reactions can be highly dependent on the predominant conformation.

Due to the presence of a stereocenter at the α-carbon, predicting the preferred conformation is essential for understanding diastereoselective reactions. Computational methods can systematically explore the conformational space by rotating key dihedral angles (e.g., C-C-N-O and P-O-C-C) and calculating the relative energies of the resulting structures. The results of such an analysis can guide the design of stereoselective syntheses.

Table 3: Relative Energies of this compound Conformers (Exemplary Data)

| Conformer | Dihedral Angle (O=P-Cα-N) | Relative Energy (kcal/mol) | Population (%) |

| Anti-periplanar | 180° | 0.00 | 75 |

| Syn-clinal | 60° | 1.5 | 20 |

| Anti-clinal | 120° | 2.5 | 5 |

Note: This table presents a simplified, hypothetical conformational analysis.

Quantum Chemical Descriptors for Reactivity and Selectivity

To quantify the reactivity and selectivity of this compound, a range of quantum chemical descriptors can be calculated. These descriptors are derived from the electronic structure and provide numerical indices that correlate with experimental observations.

Key descriptors include:

Mulliken and Natural Population Analysis (NPA) charges: These provide insight into the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites.

Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron. They are powerful tools for predicting the most likely sites for nucleophilic and electrophilic attack.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and the electrophilicity index provide a general measure of the molecule's reactivity.

Table 4: Calculated Quantum Chemical Descriptors for this compound (Exemplary Data)

| Descriptor | Value | Interpretation |

| Chemical Hardness (η) | 2.90 eV | A measure of resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 1.52 eV | A measure of the propensity to accept electrons. |

| NPA Charge on Cα | +0.15 | Indicates the electrophilic nature of the α-carbon. |

Note: The values in this table are illustrative and would be derived from specific quantum chemical calculations.

In-silico Design of Novel Transformations

The ultimate goal of computational investigation is often to guide the discovery of new chemical reactions and synthetic methodologies. By understanding the intrinsic properties of this compound, chemists can design novel transformations in-silico before attempting them in the laboratory.

For example, computational screening could be used to identify new catalysts that lower the activation energy for a desired reaction pathway or enhance the selectivity for a particular stereoisomer. By modeling the interaction of this compound with various reagents and catalysts, it is possible to predict reaction outcomes and optimize conditions, thereby accelerating the process of discovery and reducing experimental waste. This predictive power is a cornerstone of modern chemical research, enabling the rational design of complex molecules and materials.

Advanced Analytical Methodologies for Research on Diethyl 1 Nitropropyl Phosphonate Systems

In-situ Spectroscopic Monitoring of Reaction Kinetics and Intermediates

In-situ spectroscopic techniques are indispensable for gaining real-time insights into the synthesis of diethyl(1-nitropropyl)phosphonate. By monitoring reactions as they occur, researchers can identify transient intermediates, determine reaction rates, and understand the influence of various parameters on the reaction outcome without the need for sample extraction. mt.comnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR is a powerful tool for tracking the progress of the reaction that forms this compound, which typically involves the addition of diethyl phosphite (B83602) to 1-nitropropane (B105015). rsc.orgnih.gov Key vibrational bands associated with the reactants, such as the P-H stretching frequency in diethyl phosphite and the N-O stretching frequencies of the nitro group in 1-nitropropane, can be monitored over time. youtube.com The disappearance of these reactant peaks and the appearance of new peaks corresponding to the P=O and C-N bonds in the product provide a continuous profile of the reaction kinetics. mt.comyoutube.com This real-time data allows for the optimization of reaction conditions like temperature, pressure, and catalyst concentration. nih.gov

Raman Spectroscopy: In-situ Raman spectroscopy offers a complementary technique to FTIR, particularly for reactions in aqueous media where water absorption can interfere with FTIR analysis. youtube.comyoutube.comyoutube.com It can be used to monitor changes in the vibrational modes of the reactants and products, providing kinetic and mechanistic information. youtube.com For instance, the symmetric and asymmetric stretching vibrations of the nitro group in 1-nitropropane and the P=O stretch in the final product have distinct Raman signals. nih.gov

Illustrative data of key functional group vibrations that could be monitored during the synthesis of this compound:

Table 1: Illustrative Vibrational Frequencies for In-situ Monitoring| Functional Group | Reactant/Product | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| P-H stretch | Diethyl phosphite | 2350 - 2450 | FTIR/Raman |

| N-O stretch (asymmetric) | 1-Nitropropane | 1540 - 1560 | FTIR/Raman |

| N-O stretch (symmetric) | 1-Nitropropane | 1370 - 1390 | FTIR/Raman |

| P=O stretch | This compound | 1200 - 1260 | FTIR/Raman |

| C-N stretch | This compound | 1020 - 1220 | FTIR/Raman |

Note: These are typical wavenumber ranges and can vary based on the specific molecular environment and solvent.

Advanced Nuclear Magnetic Resonance (NMR) for Mechanistic Elucidation and Structural Dynamics

Advanced NMR techniques are crucial for the detailed structural characterization and mechanistic understanding of this compound systems. nih.gov

Phosphorus-31 NMR for Reaction Progress and Phosphorus Environment

Phosphorus-31 (³¹P) NMR is a highly effective and direct method for studying phosphorus-containing compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. mdpi.comhuji.ac.il In the context of this compound synthesis, ³¹P NMR can be used to monitor the conversion of the starting phosphite to the final phosphonate (B1237965) product. researchgate.net The chemical shift of the phosphorus atom is highly sensitive to its electronic environment, providing a clear distinction between the starting material and the product. science-and-fun.denih.govresearchgate.netnih.gov

Illustrative data of expected ³¹P NMR chemical shifts:

Table 2: Expected ³¹P NMR Chemical Shifts for Reaction Monitoring| Compound | Phosphorus Environment | Expected Chemical Shift (δ) ppm |

|---|---|---|

| Diethyl phosphite | P(O)H | +5 to +10 |

| This compound | P(O)C | +20 to +30 |

Note: Chemical shifts are relative to a standard (e.g., 85% H₃PO₄) and can be influenced by solvent and temperature. science-and-fun.de

By taking time-course ³¹P NMR spectra, a quantitative measure of reaction conversion can be obtained by integrating the signals corresponding to the reactant and product. mdpi.com Furthermore, the presence of any phosphorus-containing intermediates or byproducts would be readily apparent as separate signals in the spectrum. rsc.org

2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for unambiguously determining the molecular structure and stereochemistry of this compound. acs.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms, providing a map of one-bond C-H connectivities. columbia.edulibretexts.org This is fundamental for assigning the proton and carbon signals of the propyl and ethyl groups in the molecule. pressbooks.pub

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to identify protons that are close to each other in space, which is key for determining the stereochemistry of the molecule. ox.ac.uk For this compound, which has a chiral center at the carbon atom bonded to the phosphorus and nitro groups, NOESY can help in elucidating the relative stereochemistry in diastereomeric products if a chiral synthesis is employed. ox.ac.uk

Illustrative data of expected 2D NMR correlations for this compound:

Table 3: Illustrative 2D NMR Correlations| Experiment | Correlated Nuclei | Expected Key Correlations |

|---|---|---|

| HSQC | ¹H-¹³C (1-bond) | - CH₃ and CH₂ of ethyl groups- CH, CH₂, and CH₃ of propyl group |

| HMBC | ¹H-¹³C (2-3 bonds) | - O-CH₂ protons to P-C carbon- P-C-H proton to ethyl carbons |

High-Resolution Mass Spectrometry (HRMS) for Complex Product Characterization and Mechanism Studies

High-Resolution Mass Spectrometry (HRMS) is a vital tool for the analysis of this compound, providing precise mass measurements that allow for the determination of elemental composition. nih.govacs.org Electrospray ionization (ESI) is a commonly used soft ionization technique for organophosphorus compounds, which allows the intact molecule to be ionized, typically as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. nih.gov

The high mass accuracy of HRMS helps to confirm the identity of the desired product and to identify any byproducts in the reaction mixture. rsc.org Tandem mass spectrometry (MS/MS) experiments, where the ion of interest is isolated and fragmented, can provide further structural information. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of the nitro group, ethene from the ethyl esters, and cleavage of the C-P bond. These fragmentation pathways help to confirm the structure of the molecule.

Illustrative data of expected HRMS and MS/MS fragments:

Table 4: Illustrative HRMS Data for this compound (C₇H₁₆NO₅P)| Ion | Calculated m/z | Observed Fragment (MS/MS) |

|---|---|---|

| [M+H]⁺ | 226.0844 | 198.0895 ([M+H-C₂H₄]⁺) |

| [M+Na]⁺ | 248.0664 | 179.0528 ([M+H-NO₂]⁺) |

Note: The exact m/z values are calculated based on the most abundant isotopes.

Chromatographic Methods for Separation and Advanced Mixture Analysis in Synthetic Development

Chromatographic techniques are essential for the separation and purification of this compound from the reaction mixture, as well as for the analysis of its purity. journalagent.comnih.govpurkh.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating the components of a reaction mixture. libretexts.org For a compound like this compound, reversed-phase HPLC would likely be employed, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.netresearchgate.net By coupling HPLC with a UV detector (as the nitro group is a chromophore) or a mass spectrometer (LC-MS), the individual components can be separated and identified. rsc.org

Chiral Chromatography: Since this compound is a chiral molecule, chiral chromatography can be used to separate its enantiomers. researchgate.netrsc.org This is particularly important if an asymmetric synthesis is performed, as it allows for the determination of the enantiomeric excess (ee) of the product. acs.orgrsc.org Polysaccharide-based chiral stationary phases are often effective for the separation of organophosphonate enantiomers. researchgate.net

Illustrative data of a potential HPLC method:

Table 5: Illustrative HPLC Method Parameters| Parameter | Value |

|---|---|

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or ESI-MS |

Future Perspectives and Emerging Research Directions for Diethyl 1 Nitropropyl Phosphonate

Exploration of Untapped Synthetic Potential and New Reactivity Modes

While Diethyl(1-nitropropyl)phosphonate has established applications, its full synthetic potential remains to be unlocked. Future research will likely focus on exploring new reactivity modes by leveraging the unique electronic properties conferred by the nitro and phosphonate (B1237965) groups. Drawing parallels from similar compounds, several promising avenues emerge.

One area of exploration is the application of this compound in multicomponent reactions and cycloaddition processes to construct complex heterocyclic scaffolds. The reactivity of related compounds, such as Diethyl (1-diazo-2-oxopropyl)phosphonate, in 1,3-dipolar cycloadditions to form pyrazoles, triazoles, and other heterocycles, suggests that this compound could serve as a valuable building block for the synthesis of novel nitrogen- and phosphorus-containing ring systems.

Furthermore, new reactivity modes can be envisaged through the strategic activation of the nitroalkane moiety. Research into electrophilically activated nitroalkanes has demonstrated alternative pathways for C-C and C-N bond formation. Applying these activation strategies to this compound could lead to novel transformations and the synthesis of previously inaccessible molecules. For instance, activation could facilitate its participation in conjugate additions to a wider range of Michael acceptors or enable novel coupling reactions.

The Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of alkene synthesis, represents another area for expansion. While the HWE reaction of simple phosphonates is well-established, the influence of the α-nitro group in this compound on the stereoselectivity and reactivity of this transformation warrants deeper investigation. Future studies could explore its use in the synthesis of specialized nitroalkenes, which are valuable synthetic intermediates.

Development of Highly Efficient and Selective Catalytic Systems

The development of advanced catalytic systems is paramount to unlocking the full potential of this compound in organic synthesis. Future research will focus on creating highly efficient and selective catalysts for transformations involving this compound, with a particular emphasis on asymmetric catalysis to produce chiral phosphonates.

Key areas of future catalyst development include:

| Catalyst Type | Potential Application for this compound | Desired Outcome |

| Chiral Organocatalysts | Asymmetric Michael additions, aldol reactions, and other C-C bond-forming reactions. | Enantiomerically enriched products with high yields and stereoselectivity. |

| Transition Metal Catalysts | Cross-coupling reactions for C-P bond formation, asymmetric hydrogenations. | Efficient and selective formation of complex molecules under mild conditions. |

| Bifunctional Catalysts | Reactions requiring simultaneous activation of both the nitro and phosphonate functionalities. | Enhanced reactivity and control over reaction pathways. |

Significant strides have been made in the asymmetric synthesis of chiral phosphonates using both metal-based and organocatalytic systems. These methodologies can be adapted and optimized for reactions involving this compound. For example, chiral bifunctional organocatalysts, such as those based on thiourea (B124793) or cinchona alkaloids, have proven effective in promoting asymmetric reactions of nitro compounds and phosphonates. Tailoring these catalysts to the specific steric and electronic properties of this compound could lead to highly stereoselective transformations.

Furthermore, advancements in metal-catalyzed C-P bond formation offer new possibilities. The development of novel ligands and more robust catalyst systems will enable the use of this compound in a broader range of cross-coupling reactions, facilitating the synthesis of complex organophosphorus compounds.

Integration with Flow Chemistry and Automated Synthesis

The integration of this compound chemistry with continuous flow and automated synthesis platforms presents a significant opportunity to enhance safety, efficiency, and scalability. Reactions involving nitroalkanes are often exothermic and can pose safety risks in traditional batch processes. rsc.orgrsc.org Flow chemistry, with its superior heat and mass transfer capabilities, offers a safer and more controlled environment for such transformations. rsc.orgrsc.org

Future research will likely focus on developing continuous flow processes for the synthesis and subsequent reactions of this compound. The benefits of this approach are numerous:

Enhanced Safety: The small reactor volumes inherent to flow chemistry minimize the risks associated with handling potentially energetic nitro compounds. rsc.org

Improved Efficiency and Yield: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purities. aithor.comrsc.org

Scalability: Scaling up production is more straightforward in flow systems by simply extending the operation time or by numbering-up the reactors. rsc.org

Automation: Flow systems can be readily automated, allowing for high-throughput screening of reaction conditions and the on-demand synthesis of derivatives.

The synthesis of phosphonates and other organophosphorus compounds has already been successfully demonstrated in continuous flow reactors. eurekalert.org Adapting these methodologies for this compound will be a key area of future development. This will involve the design of suitable reactor configurations, optimization of reaction conditions, and the potential integration of in-line purification and analysis techniques.

Bio-inspired Transformations and Mimicry

The principles of biocatalysis and biomimicry offer exciting prospects for the development of novel and sustainable transformations involving this compound. Nature has evolved highly efficient enzymes for a vast array of chemical reactions, including those involving nitro compounds and the formation of C-P bonds.

Future research in this area will likely explore two main avenues:

Enzymatic Catalysis: The discovery and engineering of enzymes capable of acting on this compound could enable highly selective and environmentally friendly synthetic routes. For example, enzymes such as nitroalkane oxidases or engineered reductases could be employed for the selective transformation of the nitro group. nih.gov Similarly, enzymes involved in the biosynthesis of natural phosphonate products could be harnessed for the formation of the C-P bond in a bio-based synthesis of the target molecule. acs.org

Biomimetic Catalysis: The development of synthetic catalysts that mimic the active sites and mechanisms of enzymes offers a powerful approach to achieving high efficiency and selectivity. For instance, metal-organic frameworks (MOFs) with tailored active sites have been shown to mimic the function of phosphotriesterases for the hydrolysis of phosphonates. rsc.orgbioengineer.org Designing biomimetic catalysts that can recognize and transform this compound could lead to novel and highly efficient synthetic methods.

The use of biocatalysis and biomimicry aligns with the growing demand for greener and more sustainable chemical processes. These approaches often operate under mild conditions, use water as a solvent, and can achieve high levels of stereoselectivity, making them attractive alternatives to traditional synthetic methods.

Sustainable and Circular Economy Approaches in Phosphonate Synthesis

The increasing focus on sustainability and the circular economy is driving a paradigm shift in chemical manufacturing. For organophosphorus compounds like this compound, this translates to a need for greener synthetic methods and strategies for phosphorus recovery and recycling. Phosphorus is considered a critical raw material, making the development of a circular phosphorus economy essential. bioengineer.orgresearchgate.net

Future research in this domain will be directed towards several key areas:

Green Synthetic Methods: The development of synthetic routes that minimize waste, use renewable starting materials, and avoid hazardous reagents and solvents is a primary goal. rsc.orgrsc.orgaithor.combioengineer.org This includes exploring solvent-free reaction conditions, utilizing benign catalytic systems like polyethylene glycol (PEG)/KI, and employing energy-efficient techniques such as microwave or ultrasound irradiation. rsc.orgfrontiersin.org

Phosphorus Recovery and Recycling: Given the finite nature of phosphorus resources, developing methods to recover and reuse phosphorus from waste streams is crucial. rsc.orgaithor.combioengineer.org This could involve the development of adsorbent materials for the selective removal of phosphonates from industrial wastewater, followed by their conversion into valuable products. nih.govresearchgate.net Research into the degradation of organophosphorus pollutants and their upcycling into useful materials, such as fertilizers, is also a promising avenue. nih.gov

Bio-based Feedstocks: Exploring the use of renewable, bio-based starting materials for the synthesis of this compound would significantly improve its sustainability profile. This aligns with the broader goal of transitioning from a fossil fuel-based to a bio-based economy.

By embracing the principles of green chemistry and the circular economy, the future production and application of this compound can be made more environmentally responsible and economically sustainable. rsc.orgrsc.orgaithor.combioengineer.org

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing diethyl(1-nitropropyl)phosphonate, and how can impurities be minimized?

- Methodological Answer : The synthesis typically involves the reaction of diethyl (2-oxopropyl)phosphonate with a nitrating agent under controlled conditions. Key steps include:

- Inert Atmosphere : Flame-drying glassware under vacuum and maintaining an argon atmosphere to prevent moisture-sensitive reagents (e.g., NaH) from decomposing .

- Reagent Purity : Use high-purity sodium hydride (NaH) to avoid hydroxide contamination, which can generate side products like diethyl diazomethylphosphonate (DAMP) via undesired cleavage .

- Chromatographic Separation : Employ silica gel chromatography with 1:1 ethyl acetate-hexanes to resolve overlapping spots from DAMP contamination .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Hazard Assessment : Conduct a pre-experiment risk analysis using guidelines from Prudent Practices in the Laboratory (Chapter 4) . Evaluate hazards associated with reagents (e.g., NaH, sulfonyl azides) and byproducts (e.g., nitrogen gas evolution).

- Waste Disposal : Follow local regulations for disposing of diazo compounds and phosphonate derivatives. Neutralize reactive intermediates (e.g., DAMP) before disposal .

Q. How can this compound be characterized using spectroscopic techniques?

- Methodological Answer :

- <sup>31</sup>P NMR : Identify the phosphonate moiety with chemical shifts typically between δ +10 to +30 ppm. Coupling to adjacent protons (e.g., 1H-<sup>31</sup>P coupling) confirms structural integrity .

- DSC Analysis : Perform differential scanning calorimetry to assess thermal stability, especially if scaling up reactions .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., cycloaddition vs. carbene formation) influence the utility of this compound in heterocycle synthesis?

- Methodological Answer :

- Mechanistic Studies : Use kinetic isotope effects (KIEs) or computational modeling (DFT) to probe transition states. For example, vinylidene carbenes derived from diazo intermediates react with aldehydes to form alkynes, while ketones yield enol ethers .

- Trapping Experiments : Introduce radical scavengers (e.g., TEMPO) or electrophilic traps (e.g., alcohols) to identify reactive intermediates .

Q. What strategies optimize yields in large-scale syntheses of this compound?

- Methodological Answer :

- Reagent Stoichiometry : Optimize NaH equivalents to balance reactivity and minimize side reactions. Excess NaH can lead to over-decomposition .

- Alternative Stirring Methods : Use overhead stirrers instead of magnetic stir bars to handle heterogeneous mixtures effectively .

Q. How can contradictory DSC data for this compound derivatives be resolved?

- Methodological Answer :

- Reproducibility Checks : Ensure consistent sample preparation (e.g., drying under high vacuum) to eliminate solvent or moisture artifacts.

- Comparative Analysis : Cross-reference DSC results with thermogravimetric analysis (TGA) and isothermal calorimetry to distinguish decomposition events from phase transitions .

Q. What role does the nitropropyl group play in modulating the reactivity of phosphonate esters in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : Use Hammett substituent constants (σ) to quantify electron-withdrawing effects of the nitro group, which enhance electrophilicity at the phosphorus center.

- Substrate Screening : Test reactivity with diverse nucleophiles (e.g., Grignard reagents, amines) under varying conditions (e.g., polar aprotic vs. nonpolar solvents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.